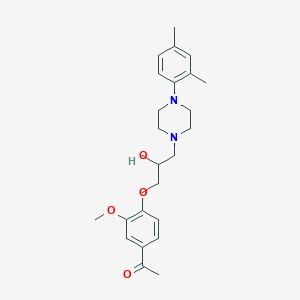

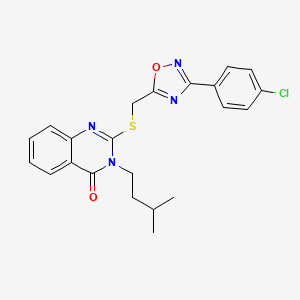

1-(4-(3-(4-(2,4-二甲苯基)哌嗪-1-基)-2-羟基丙氧基)-3-甲氧基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Electrochemical Synthesis Analysis

The electrochemical synthesis of arylthiobenzazoles is an innovative approach that utilizes the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The process involves the formation of p-quinone imine, which then participates in a Michael addition reaction with 2-SH-benzazoles, leading to the synthesis of disubstituted ethanone derivatives. This method presents a plausible mechanism for the oxidation process and subsequent Michael-type addition, which is a significant contribution to the field of electrochemical synthesis .

Molecular Structure Analysis

The molecular structure of the compound has been characterized through various spectral studies. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies have been employed to elucidate the structure of novel piperazine derivatives. These techniques provide detailed information about the molecular framework and functional groups present in the synthesized compounds, which is crucial for understanding their chemical behavior and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of the piperazine derivatives has been explored through their biological evaluation. The synthesized compounds have been screened for in vitro antimicrobial activities, with some derivatives exhibiting excellent antibacterial and antifungal activities. This suggests that the chemical structure of these compounds imparts significant biological properties, making them potential candidates for drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of a dihydrochloride salt derivative of the piperazine compound have been studied using vibration spectrum and FAB mass spectrum analysis. The IR spectrum provides insights into the different bands corresponding to various functional groups, such as NH+ stretching and deformation, CH2 symmetric stretching, and CN stretching. The mass spectrum analysis confirms the molecular weight and structure of the compound, with the basic peak corresponding to M + H. These studies are essential for understanding the physicochemical characteristics of the compound, which can influence its solubility, stability, and reactivity .

Synthesis, Characterization, and Biological Evaluation

The synthesis of piperazine derivatives has been achieved through a four-component cyclo condensation, using a catalyst in ethanol. The characterization of these compounds through spectral studies has provided a comprehensive understanding of their molecular structure. Furthermore, the biological evaluation of these compounds has revealed their potential as antimicrobial agents, with some derivatives showing promising activities against bacterial and fungal strains. This synthesis and evaluation process is crucial for the development of new therapeutic agents .

Pharmacological Evaluation and Computational Studies

The pharmacological evaluation of biphenyl moiety linked with aryl piperazine derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity. Computational studies, including QSAR and descriptor-based similarity studies, have supported the design and synthesis of these compounds. The docking study with the homology model of the human dopamine D2 receptor has provided insights into the antipsychotic profile of the derivatives, which is a significant step towards the development of new antipsychotic drugs .

Enantioselective Synthesis of Therapeutic Agents

The enantioselective synthesis of a cocaine abuse therapeutic agent has been achieved through a catalytic addition of dimethylzinc to chloro or bromoacetophenone. The use of chiral isoborneolsulfonamide ligands in the presence of titanium tetraisopropoxide has been key to this process. The synthesis of a new ligand bearing a trifluoromethyl substituent has also been presented, which highlights the advancements in the field of asymmetric synthesis for therapeutic applications .

科学研究应用

药理学评估和计算研究

- 抗精神病潜力:结构与查询化学物质密切相关的化合物已被评估其抗精神病活性。研究发现,某些衍生物在行为模型中表现出显着的抗多巴胺能和抗血清素能活性。这些发现得到了对接研究和 QSAR 分析的支持,表明它们在设计抗精神病药物方面的潜力 (Bhosale 等,2014)。

新型衍生物的合成和表征

- 新型二氢嘧啶酮衍生物:已经对烯胺酮及其转化为含有哌嗪/吗啉部分的二氢嘧啶酮衍生物进行了研究。这些化合物使用有效的方法合成并表征,突出了哌嗪衍生物的化学通用性 (Bhat 等,2018)。

疼痛管理的拮抗特性

- σ1 受体拮抗剂:一种与目标化合物在结构上相似的吡唑衍生物已被确定为一种潜在的疼痛治疗临床候选药物,因为它具有 σ1 受体拮抗特性。该化合物表现出优异的溶解度和药代动力学特性,表明其具有临床开发潜力 (Díaz 等,2020)。

抗癌活性

- O-芳基化重氮二醇盐:激活后释放一氧化氮的机制的化合物在各种啮齿动物癌症模型中显示出广谱抗癌活性。这类药物在选择性靶向肿瘤并对正常组织的毒性最小方面显示出前景 (Keefer,2010)。

作用机制

未来方向

属性

IUPAC Name |

1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-17-5-7-22(18(2)13-17)26-11-9-25(10-12-26)15-21(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,21,28H,9-12,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHHTONNYMOBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)